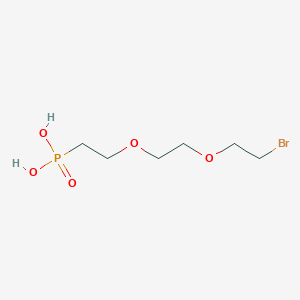

Bromo-PEG2-phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJZEERRSMGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210535 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-44-5 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a reactive bromo group at one terminus and a phosphonic acid moiety at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the covalent attachment and modification of a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Bromo-PEG2-phosphonic acid, designed to equip researchers with the technical knowledge required for its effective utilization.

Core Chemical and Physical Properties

Bromo-PEG2-phosphonic acid's functionality is derived from its distinct chemical components. The terminal bromo group serves as a good leaving group, making it susceptible to nucleophilic substitution reactions, which is a cornerstone of many bioconjugation strategies. The phosphonic acid group provides a strong anchor for binding to metal oxide surfaces and can also be involved in chelation. The PEG2 linker imparts hydrophilicity, which can improve the solubility of the molecule and the resulting conjugates in aqueous media.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Bromo-PEG2-phosphonic acid.

| Property | Value |

| IUPAC Name | (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid |

| CAS Number | 1446282-44-5 |

| Molecular Formula | C6H14BrO5P |

| Molecular Weight | 277.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

| pKa (Phosphonic Acid) | pKa1 ≈ 1-2, pKa2 ≈ 6-7 (Predicted) |

Synthesis and Characterization

The synthesis of Bromo-PEG2-phosphonic acid is typically achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by hydrolysis.

Synthetic Workflow

Caption: Synthetic workflow for Bromo-PEG2-phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Michaelis-Arbuzov Reaction to form Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-(2-bromoethoxy)ethane (1.0 eq).

-

Add triethyl phosphite (1.1 eq) dropwise to the flask.

-

Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate as a colorless oil.

Step 2: Hydrolysis to Bromo-PEG2-phosphonic acid

-

Dissolve diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add bromotrimethylsilane (B50905) (TMSBr) (2.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol (B129727) (MeOH) to the residue and stir for 1-2 hours to complete the hydrolysis.

-

Evaporate the solvent to yield the crude Bromo-PEG2-phosphonic acid.

-

Purify the product by recrystallization or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene (B1197577) glycol protons, the methylene (B1212753) group adjacent to the bromine, and the methylene group adjacent to the phosphonic acid.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.

-

³¹P NMR: The phosphorus NMR will exhibit a single peak corresponding to the phosphonic acid group.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC):

-

Purity can be assessed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile (B52724) with an acidic modifier like formic acid or trifluoroacetic acid.

Reactivity and Applications

The dual functionality of Bromo-PEG2-phosphonic acid makes it a valuable tool in several research and development areas.

Bioconjugation

The bromo group readily undergoes nucleophilic substitution with thiol groups on biomolecules, such as cysteine residues in proteins, to form stable thioether linkages.[1]

Caption: General workflow for bioconjugation.

-

Dissolve the thiol-containing biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.

-

Prepare a stock solution of Bromo-PEG2-phosphonic acid in an organic solvent such as DMSO.

-

Add a 10- to 20-fold molar excess of the Bromo-PEG2-phosphonic acid solution to the biomolecule solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.

-

Monitor the reaction progress using SDS-PAGE or mass spectrometry.

-

Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

Surface Modification

The phosphonic acid moiety has a high affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides, forming stable self-assembled monolayers (SAMs).[2][3] This allows for the functionalization of nanoparticles and other materials to improve their biocompatibility and stability in aqueous environments.

Caption: Workflow for surface modification of metal oxides.

-

Disperse the metal oxide nanoparticles in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Prepare a solution of Bromo-PEG2-phosphonic acid in the same solvent.

-

Add the Bromo-PEG2-phosphonic acid solution to the nanoparticle dispersion and sonicate for 15-30 minutes.

-

Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the self-assembled monolayer.

-

Centrifuge the mixture to pellet the functionalized nanoparticles.

-

Wash the nanoparticles several times with fresh solvent to remove any unbound linker.

-

Resuspend the functionalized nanoparticles in the desired buffer or solvent.

PROTAC Drug Development

In the field of targeted protein degradation, Bromo-PEG2-phosphonic acid can serve as a short, hydrophilic linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The short PEG2 linker can provide the optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6]

Caption: PROTAC signaling pathway for targeted protein degradation.

Stability and Storage

Bromo-PEG2-phosphonic acid should be stored in a cool, dry place, protected from light and moisture. For long-term storage, -20 °C is recommended. Due to the presence of the phosphonic acid group, the compound may be corrosive. Standard laboratory safety precautions should be followed when handling this reagent.

Conclusion

Bromo-PEG2-phosphonic acid is a versatile chemical tool with broad applications in life sciences and materials science. Its well-defined structure and dual reactivity allow for precise and controlled modification of biomolecules and surfaces. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively incorporate this valuable linker into their research and development workflows.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

An In-depth Technical Guide to the Synthesis of (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid, a valuable building block in various chemical and pharmaceutical applications. The synthesis is a multi-step process involving the preparation of a key alkyl bromide intermediate, followed by an Arbuzov reaction to introduce the phosphonate (B1237965) group, and concluding with the hydrolysis of the resulting diethyl phosphonate ester. This document details the experimental protocols for each critical stage, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in comprehension.

Synthetic Strategy Overview

The synthesis of (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid is accomplished through a three-step sequence, starting from the commercially available 2-(2-(2-bromoethoxy)ethoxy)ethanol.

Caption: Overall synthetic workflow for (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid.

Step 1: Synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide

The initial step involves the conversion of the terminal hydroxyl group of 2-(2-(2-bromoethoxy)ethoxy)ethanol into a bromide. This transformation is crucial for the subsequent Arbuzov reaction. Two effective methods for this conversion are presented below.

Method A: Using Phosphorus Tribromide (PBr₃)

This classic method utilizes phosphorus tribromide to replace the hydroxyl group with a bromide via an SN2 mechanism.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(2-(2-bromoethoxy)ethoxy)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide.

-

Purify the product by vacuum distillation.

Method B: The Appel Reaction

The Appel reaction provides a milder alternative for converting primary alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[3]

Experimental Protocol:

-

To a stirred solution of 2-(2-(2-bromoethoxy)ethoxy)ethanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with the non-polar solvent.

-

Concentrate the filtrate to yield the crude product.

-

Purify by column chromatography on silica (B1680970) gel.

| Parameter | Method A (PBr₃) | Method B (Appel Reaction) |

| Reagents | 2-(2-(2-bromoethoxy)ethoxy)ethanol, PBr₃ | 2-(2-(2-bromoethoxy)ethoxy)ethanol, PPh₃, CBr₄ |

| Solvent | Diethyl ether or Dichloromethane | Dichloromethane or Acetonitrile (B52724) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 2-4 hours |

| Work-up | Aqueous quench, extraction | Precipitation of byproduct, filtration |

| Purification | Vacuum distillation | Column chromatography |

Table 1: Comparison of bromination methods for 2-(2-(2-bromoethoxy)ethoxy)ethanol.

Step 2: Synthesis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate via the Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5] In this step, the synthesized 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide is reacted with triethyl phosphite (B83602) to yield the corresponding diethyl phosphonate ester.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide (1 equivalent) and triethyl phosphite (1.2-1.5 equivalents).

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The resulting crude diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate can be purified by further vacuum distillation or used directly in the next step.

| Parameter | Value |

| Reactants | 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide, Triethyl phosphite |

| Stoichiometry | 1 : 1.2-1.5 |

| Temperature | 140-160 °C |

| Reaction Time | 4-8 hours |

| Purification | Vacuum distillation |

Table 2: Reaction conditions for the Arbuzov reaction.

Step 3: Hydrolysis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate

The final step is the dealkylation of the diethyl phosphonate ester to the desired phosphonic acid. This can be achieved under harsh acidic conditions or through the milder McKenna reaction.

Method A: Acidic Hydrolysis

Concentrated hydrochloric acid is commonly used for the hydrolysis of diethyl phosphonates.[6]

Experimental Protocol:

-

To the crude diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1 equivalent), add concentrated hydrochloric acid (e.g., 6 M to 12 M).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy until the disappearance of the starting material and the monoester intermediate.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure.

-

Azeotropically remove residual water with toluene.

-

The resulting crude (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid can be purified by recrystallization or chromatography if necessary.

Method B: The McKenna Reaction

The McKenna reaction utilizes bromotrimethylsilane (B50905) (BTMS) for a mild and efficient dealkylation of phosphonate esters.[7][8]

Experimental Protocol:

-

Dissolve diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1 equivalent) in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.

-

Add bromotrimethylsilane (BTMS) (2.2-3.0 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy for the formation of the bis(trimethylsilyl) ester intermediate.

-

Once the reaction is complete, carefully add methanol (B129727) or a mixture of methanol and water to the reaction mixture to hydrolyze the silyl (B83357) ester.

-

Stir for an additional 30 minutes.

-

Remove all volatile components under reduced pressure to yield the crude phosphonic acid.

-

The product can be further purified as needed.

| Parameter | Method A (Acidic Hydrolysis) | Method B (McKenna Reaction) |

| Reagents | Concentrated HCl | Bromotrimethylsilane (BTMS), Methanol/Water |

| Solvent | Water | Acetonitrile or Dichloromethane |

| Temperature | Reflux (100-110 °C) | Room Temperature to 60 °C |

| Reaction Time | 6-12 hours | 1-4 hours |

| Work-up | Evaporation of volatiles | Solvolysis and evaporation |

Table 3: Comparison of hydrolysis methods for diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate.

References

- 1. Prepare ethyl bromide | Filo [askfilo.com]

- 2. quora.com [quora.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bromo-PEG2-phosphonic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Bromo-PEG2-phosphonic acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, incorporating a reactive bromo group and a phosphonic acid moiety, allows for versatile applications in the development of complex molecular architectures.

Physicochemical Data

The fundamental molecular properties of Bromo-PEG2-phosphonic acid are summarized in the table below. This quantitative data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value | References |

| Chemical Formula | C6H14BrO5P | [1][2][3][4][5][6] |

| Molecular Weight | 277.05 g/mol | [1][2][3][5][6][7] |

| Exact Mass | 275.9762 u | [1] |

| CAS Number | 1446282-44-5 | [1][2][3][4] |

| Purity | Typically ≥95% or ≥98% | [2][4] |

Elemental Analysis

A detailed elemental breakdown of Bromo-PEG2-phosphonic acid is provided below, offering further insight into its composition.

| Element | Symbol | Percentage |

| Carbon | C | 26.01% |

| Hydrogen | H | 5.09% |

| Bromine | Br | 28.84% |

| Oxygen | O | 28.87% |

| Phosphorus | P | 11.18% |

Molecular Structure and Functional Groups

The structure of Bromo-PEG2-phosphonic acid is characterized by a short polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity.[2][4] This spacer connects two key functional groups: a terminal bromo group and a phosphonic acid group. The bromo group serves as a reactive site for nucleophilic substitution, while the phosphonic acid is effective for chelation or binding to surfaces.[2]

Caption: Functional components of Bromo-PEG2-phosphonic acid.

Experimental Considerations

Solubility and Storage

For experimental use, Bromo-PEG2-phosphonic acid is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Proper storage is crucial to maintain its integrity. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), a temperature of -20°C is recommended.[1][4]

Handling

This product is intended for research use only and not for human or veterinary use.[1] It is shipped under ambient temperature as a non-hazardous chemical.[1]

Applications in Research and Development

The dual functionality of Bromo-PEG2-phosphonic acid makes it a valuable tool in various research and development areas.

-

Bioconjugation: The bromo group can react with nucleophiles on biomolecules, while the phosphonic acid can be used for attachment to other substrates, enabling the creation of complex bioconjugates.[2]

-

PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that utilizes the ubiquitin-proteasome system to selectively degrade target proteins.[6][7]

-

Drug Delivery: The hydrophilic PEG spacer can improve the solubility of hydrophobic drugs in aqueous media, potentially enhancing their bioavailability.[4]

-

Materials Science: The phosphonic acid group allows for the modification of surfaces, making it useful in the development of functionalized materials.[2]

Caption: Simplified workflow for PROTAC synthesis.

References

- 1. medkoo.com [medkoo.com]

- 2. Bromo-PEG2-phosphonic acid, CAS 1446282-44-5 | AxisPharm [axispharm.com]

- 3. scbt.com [scbt.com]

- 4. Bromo-PEG2-phosphonic acid, 1446282-44-5 | BroadPharm [broadpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Solubility Profile of Bromo-PEG2-phosphonic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bromo-PEG2-phosphonic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this heterobifunctional PEG linker is critical for its effective application in bioconjugation, drug delivery, and the synthesis of molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Solubility Data

For a close structural analog, Bromo-PEG1-acid, a quantitative solubility in DMSO has been reported. This value can serve as a useful estimation for Bromo-PEG2-phosphonic acid.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Reported Solubility | Notes |

| Bromo-PEG1-acid (analog) | DMSO | 100 mg/mL (507.54 mM) | Ultrasonic assistance may be required.[6][7] |

| Bromo-PEG2-phosphonic acid | DMSO | Soluble | Quantitative data not specified. Often used as a solvent for stock solutions.[1][2] |

| Bromo-PEG2-phosphonic acid | Water | Soluble | The hydrophilic PEG linker enhances water solubility.[3][4][5] |

Experimental Protocols

For researchers requiring precise solubility measurements for their specific experimental conditions, the following established methods are recommended.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

Bromo-PEG2-phosphonic acid

-

Solvent (DMSO or Water, high purity)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of Bromo-PEG2-phosphonic acid to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired solvent (DMSO or water) to the vial.

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent.

-

Quantify the concentration of Bromo-PEG2-phosphonic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

Materials:

-

Bromo-PEG2-phosphonic acid dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate (UV-transparent if using a plate reader for detection)

-

Plate shaker

-

Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Dispense the aqueous buffer into the wells of the 96-well plate.

-

Add a small volume of the Bromo-PEG2-phosphonic acid DMSO stock solution to the buffer in each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

After incubation, inspect the wells for any precipitation.

-

Measure the concentration of the dissolved compound. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore, or by taking an aliquot for analysis by HPLC or LC-MS.

-

The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Application Workflow: PROTAC Synthesis

Bromo-PEG2-phosphonic acid is a valuable linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution, while the phosphonic acid can be used for conjugation or to modify the overall properties of the final PROTAC molecule. The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a bromo-PEG linker.

Caption: Generalized workflow for PROTAC synthesis using a bromo-PEG linker.

References

- 1. Bromo-PEG2-phosphonic acid, CAS 1446282-44-5 | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]

- 4. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]

- 5. Bromo-PEG2-phosphonic acid, 1446282-44-5 | BroadPharm [broadpharm.com]

- 6. Bromo-PEG1-Acid CAS#: 1393330-33-0 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Spectroscopic Characterization of Bromo-PEG2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule of significant interest in pharmaceutical and materials science. Its structure incorporates a bromo group, which serves as a reactive handle for nucleophilic substitution, a hydrophilic di(ethylene glycol) (PEG2) spacer to enhance aqueous solubility, and a phosphonic acid moiety for surface binding or chelation. These features make it a versatile tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the functionalization of nanoparticles and surfaces.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Bromo-PEG2-phosphonic acid. Due to the limited availability of public experimental spectra, this guide utilizes predicted data based on the known chemical structure, supplemented with established experimental protocols for the analysis of similar small molecules.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based on the chemical structure of Bromo-PEG2-phosphonic acid and have not been experimentally verified. This information is intended for guidance and comparative purposes.

Molecular Structure and Properties

-

Chemical Name: (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid

-

CAS Number: 1446282-44-5

-

Chemical Formula: C₆H₁₄BrO₅P

-

Molecular Weight: 277.05 g/mol

-

Exact Mass: 275.9762 u

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR data for Bromo-PEG2-phosphonic acid. Predictions are based on standard chemical shift values and coupling constants for analogous structures.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | t | 2H | Br-CH₂ -CH₂-O |

| ~3.70 | t | 2H | Br-CH₂-CH₂ -O |

| ~3.65 | m | 4H | -O-CH₂ -CH₂ -O- |

| ~3.55 | m | 2H | -O-CH₂ -CH₂-P |

| ~2.00 | m | 2H | -O-CH₂-CH₂ -P |

Predicted in D₂O

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~71.0 | Br-CH₂-C H₂-O |

| ~70.5 | -O-C H₂-C H₂-O- |

| ~68.0 | -O-C H₂-CH₂-P |

| ~32.0 | Br-C H₂-CH₂-O |

| ~28.0 (d) | -O-CH₂-C H₂-P |

Predicted in D₂O, (d) indicates a doublet due to coupling with phosphorus.

Predicted ³¹P NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~25-30 | t | P -OH |

Predicted in D₂O, proton-coupled spectrum.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of Bromo-PEG2-phosphonic acid. Both positive and negative ion modes can be utilized.

Predicted ESI-MS Data

| Ion Mode | m/z (amu) | Assignment |

| Positive | 276.9837 | [M+H]⁺ |

| Positive | 298.9656 | [M+Na]⁺ |

| Negative | 274.9688 | [M-H]⁻ |

Isotopic peaks for Bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio would be expected for all bromine-containing fragments.

Predicted Fragmentation Pattern

In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments from the cleavage of the ether linkages and the carbon-phosphorus bond.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 276.9837 | 232.9360 | C₂H₄ (28.03) | [M+H - C₂H₄]⁺ |

| 276.9837 | 196.9624 | C₂H₅Br (107.95) | [M+H - C₂H₅Br]⁺ |

| 276.9837 | 153.0155 | C₄H₉BrO (168.99) | [M+H - C₄H₉BrO]⁺ (cleavage of the first PEG unit) |

| 276.9837 | 99.0052 | C₆H₁₂BrO₃ (227.99) | [M+H - C₆H₁₂BrO₃]⁺ (cleavage at the C-P bond, phosphonic acid) |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of Bromo-PEG2-phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Bromo-PEG2-phosphonic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P).

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

For ³¹P NMR:

-

Acquire a proton-decoupled phosphorus spectrum.

-

Set the spectral width to an appropriate range for phosphonic acids (e.g., -50 to 50 ppm).

-

Use an external reference standard if necessary (e.g., 85% H₃PO₄).

-

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in structure elucidation.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of Bromo-PEG2-phosphonic acid in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

-

For tandem MS (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Acquire the product ion spectrum in the second mass analyzer.

-

-

Data Analysis:

-

Process the acquired mass spectra to identify the molecular ion and any adducts.

-

Compare the observed m/z values with the theoretical exact mass to confirm the elemental composition.

-

Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways to confirm the molecular structure.

-

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the characterization of Bromo-PEG2-phosphonic acid and its potential application in a bioconjugation signaling pathway.

Caption: Workflow for Synthesis, Characterization, and Application.

Caption: Bioconjugation and Surface Functionalization Pathway.

Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of two distinct molecular entities. Their unique architecture, featuring a hydrophilic PEG spacer flanked by two different reactive functional groups, offers unparalleled advantages in the development of advanced therapeutics and diagnostics. This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their core properties, diverse applications, and the experimental protocols for their successful implementation. Particular focus is given to their critical role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two revolutionary classes of targeted therapies.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are specialized chemical tools composed of a polyethylene glycol chain with distinct reactive moieties at each terminus.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules, such as a targeting antibody and a cytotoxic payload.[1] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[2]

The key features of heterobifunctional PEG linkers include:

-

Dual Reactivity: Enables the specific and directional coupling of two different molecules.[1]

-

Customizable Lengths: The PEG chain length can be precisely controlled to optimize the distance between the conjugated molecules, minimizing steric hindrance and maximizing biological activity.[1]

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces aggregation of the final conjugate.[1]

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from recognition by the immune system, prolonging its circulation time.[1]

Data Presentation: Properties of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables summarize the quantitative data for some commonly used linkers, facilitating comparison and selection for specific applications.

Table 1: NHS-PEG-Maleimide Linkers [3]

| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) | Spacer Arm Length (Å) |

| SM(PEG)2 | NHS Ester | Maleimide | 219.2 | 17.6 |

| SM(PEG)4 | NHS Ester | Maleimide | 307.3 | 24.9 |

| SM(PEG)6 | NHS Ester | Maleimide | 395.4 | 32.5 |

| SM(PEG)8 | NHS Ester | Maleimide | 483.5 | 39.2 |

| SM(PEG)12 | NHS Ester | Maleimide | 659.7 | 53.4 |

| SM(PEG)24 | NHS Ester | Maleimide | 1188.4 | 95.2 |

Table 2: DBCO-PEG-NHS Ester Linkers [4][5][6]

| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) |

| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 451.5 |

| DBCO-PEG5-NHS Ester | DBCO | NHS Ester | 495.5 |

| DBCO-PEG6-NHS Ester | DBCO | NHS Ester | 539.6 |

| DBCO-PEG-NHS Ester | DBCO | NHS Ester | 2,000 |

Table 3: Azide-PEG-NHS Ester Linkers [2][7][8]

| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) |

| Azido-PEG4-NHS Ester | Azide | NHS Ester | 388.4 |

| Azido-PEG9-NHS Ester | Azide | NHS Ester | 608.6 |

Applications in Bioconjugation

Heterobifunctional PEG linkers are instrumental in a wide array of bioconjugation applications, most notably in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug, ensuring that the payload is delivered specifically to cancer cells while minimizing systemic toxicity.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that harness the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] PEG-based linkers are frequently employed to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by bioconjugates and representative experimental workflows.

Signaling Pathways

Caption: EGFR Signaling Pathway and ADC Inhibition.

Caption: PROTAC Mechanism of Action.

Experimental Workflows

References

- 1. purepeg.com [purepeg.com]

- 2. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 6. DBCO-PEG6-NHS ester | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. assets.fishersci.com [assets.fishersci.com]

Bromo-PEG2-phosphonic Acid: An In-depth Technical Guide to a Versatile PROTAC Linker Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the diverse array of linker building blocks, Bromo-PEG2-phosphonic acid has garnered attention for its unique combination of features that can be strategically employed in PROTAC design.

This technical guide provides a comprehensive overview of Bromo-PEG2-phosphonic acid as a PROTAC linker building block. It covers its physicochemical properties, synthesis, and incorporation into PROTACs, supported by quantitative data from related linkers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts of Bromo-PEG2-phosphonic Acid in PROTAC Design

Bromo-PEG2-phosphonic acid, with the IUPAC name (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid, is a bifunctional linker that offers several advantageous properties for PROTAC development.[4]

-

Hydrophilicity: The short polyethylene (B3416737) glycol (PEG) chain, consisting of two ethylene (B1197577) glycol units, imparts significant hydrophilicity.[5] This can help to improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC design due to their often high molecular weight and lipophilicity.[6]

-

Dual Reactivity: The linker possesses two distinct reactive handles: a terminal bromo group and a phosphonic acid moiety. The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions, typically with amine or thiol groups on a POI or E3 ligase ligand.[7] The phosphonic acid group, a strong chelator and surface-binding entity, can be utilized for conjugation to other functional groups (e.g., amines via amide bond formation) or may influence the PROTAC's cellular uptake and pharmacokinetic properties due to its anionic nature at physiological pH.[4][8]

-

Defined Length and Flexibility: The PEG2 spacer provides a defined length of approximately 7-8 angstroms, contributing to the spatial orientation of the POI and E3 ligase ligands. The inherent flexibility of the PEG chain can be advantageous for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8][9]

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for PROTACs incorporating the Bromo-PEG2-phosphonic acid linker are not extensively available in the public domain, the following tables summarize representative data for PROTACs with similar short PEG linkers, particularly targeting Bromodomain-containing protein 4 (BRD4). This data provides an expected range of performance and illustrates the impact of linker composition on key parameters.

Table 1: Physicochemical Properties of Representative BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Data is illustrative and compiled from publicly available research. cLogP is the calculated octanol-water partition coefficient.[8]

Table 2: Degradation Efficiency of Representative BRD4-Targeting PROTACs with PEG Linkers

| PROTAC Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PEG2 | Various | Generally less effective than longer linkers | - | [10] |

| PEG4 | H661 | < 500 | > 90 | [3] |

| PEG5 | Various | Optimal for BRD4 degradation | > 95 | [10] |

DC₅₀ is the half-maximal degradation concentration. Dₘₐₓ is the maximum percentage of protein degradation. Data is a synthesis of findings from multiple studies on thalidomide-based BRD4 PROTACs.[3][10]

Experimental Protocols

This section provides detailed representative methodologies for the synthesis of Bromo-PEG2-phosphonic acid and its incorporation into a PROTAC, as well as a protocol for evaluating the degradation of a target protein.

Protocol 1: Representative Synthesis of Bromo-PEG2-phosphonic Acid

This protocol is a proposed multi-step synthesis based on established chemical principles for similar molecules.

Step 1: Synthesis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate

A plausible route to the diethyl ester precursor involves the reaction of a PEGylated alcohol with a phosphonate (B1237965) reagent, followed by bromination, or a Michaelis-Arbuzov type reaction with a PEGylated di-bromide.

Step 2: Hydrolysis to Bromo-PEG2-phosphonic Acid

The final step involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.

-

Reagents and Materials:

-

Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate

-

Concentrated Hydrochloric Acid (HCl) or Bromotrimethylsilane (B50905) (TMSBr)

-

Methanol (B129727) (for TMSBr method)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure (Acid Hydrolysis):

-

Dissolve Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate in concentrated HCl.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Bromo-PEG2-phosphonic acid.

-

Purify the product by a suitable method, such as recrystallization or column chromatography.

-

-

Procedure (McKenna Reaction using TMSBr):

-

Dissolve Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add bromotrimethylsilane (TMSBr) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester intermediate.

-

Remove the methanol under reduced pressure to yield the crude Bromo-PEG2-phosphonic acid.

-

Purify the product as needed.

-

Protocol 2: Representative Synthesis of a PROTAC using Bromo-PEG2-phosphonic Acid

This protocol describes a general strategy for incorporating the bifunctional linker to connect a POI ligand (with an available amine) and an E3 ligase ligand (with an available nucleophile, e.g., an amine or thiol).

Step 1: Conjugation of Bromo-PEG2-phosphonic Acid to the POI Ligand

This step utilizes the phosphonic acid moiety for conjugation via amide bond formation.

-

Reagents and Materials:

-

Bromo-PEG2-phosphonic acid

-

POI ligand with a primary or secondary amine

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the POI ligand and Bromo-PEG2-phosphonic acid in anhydrous DMF.

-

Add the peptide coupling reagent and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the intermediate (POI ligand-linker conjugate) by flash column chromatography or preparative HPLC.

-

Step 2: Conjugation of the POI Ligand-Linker Conjugate to the E3 Ligase Ligand

This step utilizes the bromo group for nucleophilic substitution.

-

Reagents and Materials:

-

POI ligand-linker conjugate from Step 1

-

E3 ligase ligand with an available amine or thiol

-

Non-nucleophilic base (e.g., DIPEA or K₂CO₃)

-

Anhydrous DMF or DMSO

-

-

Procedure:

-

Dissolve the POI ligand-linker conjugate and the E3 ligase ligand in anhydrous DMF.

-

Add the non-nucleophilic base to the mixture.

-

Heat the reaction to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool the mixture and purify the final PROTAC using preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Protocol 3: Western Blot Analysis for PROTAC-mediated BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 and its downstream target c-Myc in cells treated with a BRD4-targeting PROTAC.[5][11][12]

-

Materials and Reagents:

-

Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).[11]

-

BRD4-targeting PROTAC.

-

DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-BRD4, anti-c-Myc, and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using software like ImageJ.

-

Normalize the BRD4 and c-Myc band intensities to the GAPDH loading control.

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of Bromo-PEG2-phosphonic acid in PROTACs.

Caption: PROTAC Mechanism of Action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilicity of Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of short polyethylene (B3416737) glycol (PEG) linkers, such as PEG2 (diethylene glycol), with a focus on their application in drug development. We will delve into the quantitative measures of hydrophilicity, detailed experimental protocols for their determination, and the critical role these linkers play in optimizing the pharmacokinetic profiles of therapeutic agents.

Introduction to PEG Linkers and Hydrophilicity

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely utilized in bioconjugation to connect molecules of interest, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The hydrophilicity of these linkers is a key property that influences the solubility, stability, and pharmacokinetic behavior of the resulting conjugates.[3] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering them highly soluble in aqueous environments.[1][3]

Short PEG linkers, like PEG2, offer a precise and minimal increase in the hydrophilic character of a molecule. This controlled modification is crucial for balancing the overall properties of a drug candidate, particularly when conjugating hydrophobic payloads.[4][5] An increase in the hydrophilicity of a drug conjugate can lead to several benefits, including:

-

Improved Aqueous Solubility: Facilitates the formulation of drugs for intravenous administration.[3][6]

-

Reduced Aggregation: Minimizes the tendency of hydrophobic molecules to aggregate, which can improve stability and reduce immunogenicity.[7][8]

-

Enhanced Pharmacokinetics: An optimal hydrophilic/hydrophobic balance can prevent rapid clearance from the body, leading to a longer circulation half-life and increased exposure to the target tissue.[9][10][11]

-

"Stealth" Properties: The hydration shell created by PEG can shield the conjugate from recognition by the immune system and reduce protein adsorption.[1]

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several experimental and computational methods. Below is a summary of key parameters used to characterize the hydrophilicity of short PEG linkers.

| Parameter | Description | Typical Values for Hydrophilic Linkers | Relevance to Drug Development |

| logP (Octanol-Water Partition Coefficient) | The ratio of a compound's concentration in an octanol (B41247) phase to its concentration in an aqueous phase. A negative logP value indicates hydrophilicity.[12] | < 0 | Predicts the distribution of a drug in the body and its ability to cross cell membranes.[13] |

| Water Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | High | Essential for the formulation of injectable drugs and ensuring bioavailability.[6] |

| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. A water contact angle of less than 90° indicates a hydrophilic surface.[14][15] | < 90° | Used to assess the hydrophilicity of PEGylated surfaces and materials.[16] |

| Reversed-Phase HPLC (RP-HPLC) Retention Time | In RP-HPLC, more hydrophilic compounds have shorter retention times as they have a lower affinity for the nonpolar stationary phase.[17][18] | Shorter retention time | A rapid and reliable method for comparing the relative hydrophilicity of different molecules.[19][20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of hydrophilicity. The following sections provide protocols for key experiments.

The shake-flask method is a classic technique for experimentally determining the octanol-water partition coefficient (logP).[21]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

The compound of interest (e.g., a PEG2-containing molecule)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add equal volumes of the aqueous solution and pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the aqueous and octanol phases.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of P.[13]

RP-HPLC is a powerful tool for assessing the relative hydrophobicity of compounds.[18][19] A shorter retention time indicates greater hydrophilicity.

Materials:

-

HPLC system with a UV or mass spectrometer detector

-

Reversed-phase column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)

-

Compound of interest dissolved in a suitable solvent

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition (a high percentage of Mobile Phase A).

-

Inject a known concentration of the dissolved compound onto the column.

-

Run a gradient of increasing organic solvent (Mobile Phase B) to elute the compound.

-

Monitor the elution of the compound using the detector and record the retention time.

-

Compare the retention time of the PEGylated compound to a non-PEGylated counterpart or other linkers to assess the change in hydrophilicity.

The sessile drop method is commonly used to measure the static contact angle of a water droplet on a surface, providing a direct measure of surface wettability.[14][15]

Materials:

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine needle for dispensing droplets

-

High-purity water

-

The surface to be analyzed (e.g., a PEGylated glass slide)

Procedure:

-

Place the surface to be analyzed on the sample stage of the goniometer.

-

Carefully dispense a small droplet of water (typically a few microliters) onto the surface.[22]

-

Capture a high-resolution image of the droplet at the solid-liquid interface.

-

Use the software associated with the goniometer to analyze the image and calculate the contact angle.

-

A contact angle below 90° indicates a hydrophilic surface.[23]

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize experimental workflows and the impact of PEGylation on drug properties.

References

- 1. chempep.com [chempep.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. nanoscience.com [nanoscience.com]

- 16. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromforum.org [chromforum.org]

- 18. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of surface contact angle – CEZAMAT [cezamat.pw.edu.pl]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of Bromo-PEG2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and procedural guidance for the handling and use of Bromo-PEG2-phosphonic acid, a heterobifunctional linker critical in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Given the absence of a standardized Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from suppliers, related chemical safety profiles, and established laboratory practices to ensure a high level of safety and operational excellence.

Chemical and Physical Properties

Bromo-PEG2-phosphonic acid is a versatile molecule featuring a bromo group for nucleophilic substitution and a phosphonic acid moiety for surface binding or chelation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] This dual functionality allows for its application in conjugating biomolecules, functionalizing nanoparticles, and as a key component in drug delivery systems.[1]

| Property | Value | Source |

| Molecular Formula | C6H14BrO5P | [2] |

| Molecular Weight | 277.05 g/mol | [2] |

| CAS Number | 1446282-44-5 | [2] |

| Appearance | Not explicitly stated, likely a solid or viscous liquid | Inferred from related compounds |

| Solubility | Soluble in aqueous solutions and polar organic solvents | [3] |

Toxicological and Safety Data

| Hazard Category | Potential Hazard | Recommended Precautions |

| Acute Toxicity (Oral) | Data not available. Treat as potentially harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical attention.[6] |

| Acute Toxicity (Dermal) | Data not available. May cause skin irritation upon prolonged contact. | Wear protective gloves and a lab coat. In case of skin contact, wash thoroughly with soap and water.[7] |

| Acute Toxicity (Inhalation) | Data not available. Avoid inhaling dust or aerosols. | Work in a well-ventilated area or use a chemical fume hood. If inhaled, move to fresh air.[7] |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[7] |

| Carcinogenicity | No data available. | Handle as a compound with unknown long-term health effects. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Bromo-PEG2-phosphonic acid and to ensure the safety of laboratory personnel.

| Aspect | Recommendation | Rationale |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage at -20°C for long-term stability. | To prevent degradation and maintain reactivity. |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact.[8] |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust or aerosols. | To minimize inhalation exposure. |

| Disposal | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. | To prevent environmental contamination.[9][10] |

Experimental Protocols

The following provides a generalized protocol for the use of Bromo-PEG2-phosphonic acid in a bioconjugation reaction, specifically the coupling of a thiol-containing biomolecule.

Objective: To conjugate a thiol-containing peptide to a surface functionalized with Bromo-PEG2-phosphonic acid.

Materials:

-

Bromo-PEG2-phosphonic acid

-

Thiol-containing peptide

-

Amine-functionalized surface (e.g., glass slide, nanoparticle)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

-

Conjugation Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Surface Activation: a. Prepare a stock solution of Bromo-PEG2-phosphonic acid in anhydrous DMF or DMSO. b. Immerse the amine-functionalized surface in the Bromo-PEG2-phosphonic acid solution. c. Add EDC and NHS to the solution to activate the phosphonic acid group for reaction with the surface amines. d. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. e. Rinse the surface thoroughly with the solvent and then with deionized water to remove unreacted reagents.

-

Peptide Conjugation: a. Dissolve the thiol-containing peptide in the Conjugation Buffer. b. Immerse the activated surface in the peptide solution. The bromo group will react with the thiol group of the peptide to form a stable thioether bond.[11] c. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching and Washing: a. Remove the surface from the peptide solution. b. Immerse the surface in the quenching solution for 30 minutes to block any remaining reactive sites. c. Wash the surface extensively with the Conjugation Buffer and then with deionized water to remove non-covalently bound peptide.

-

Characterization: a. Characterize the functionalized surface using appropriate analytical techniques (e.g., XPS, contact angle measurement, fluorescence microscopy if the peptide is labeled) to confirm successful conjugation.

Mandatory Visualizations

The following diagrams illustrate key aspects of the safe handling and application of Bromo-PEG2-phosphonic acid.

Caption: A workflow for the safe handling of Bromo-PEG2-phosphonic acid.

Caption: The role of Bromo-PEG2-phosphonic acid in bioconjugation.

References

- 1. Bromo-PEG2-phosphonic acid, CAS 1446282-44-5 | AxisPharm [axispharm.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

Purity Analysis of Bromo-PEG2-phosphonic Acid for Research Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Bromo-PEG2-phosphonic acid, a heterobifunctional linker critical in the synthesis of advanced research tools such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Given its role in conjugating biomolecules and functionalizing surfaces, ensuring high purity is paramount for reproducible and reliable experimental outcomes.[2] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to guide researchers in the quality control of this important reagent.

Introduction to Bromo-PEG2-phosphonic Acid

Bromo-PEG2-phosphonic acid is a versatile chemical tool featuring a bromo group, susceptible to nucleophilic substitution, and a phosphonic acid moiety, which can be utilized for chelation or surface binding.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker between two molecular entities.[3] Its application in areas like PROTAC development, where it connects a target protein binder to an E3 ligase ligand, necessitates stringent purity control to ensure the efficacy and specificity of the final conjugate.[1] Impurities can interfere with conjugation reactions, lead to ill-defined products, and complicate the interpretation of biological data.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment of Bromo-PEG2-phosphonic acid. The combination of chromatographic and spectroscopic techniques provides orthogonal information on the identity, purity, and impurity profile of the compound.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of the phosphonic acid group and the PEG chain, specialized HPLC methods are required for effective separation and quantification.

2.1.1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724).

2.1.2. Ion-Pair Reversed-Phase HPLC

This technique employs the addition of an ion-pairing reagent to the mobile phase to enhance the retention of ionic analytes like phosphonic acids on a non-polar stationary phase (e.g., C18).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. 1H, 13C, and 31P NMR are all valuable for characterizing Bromo-PEG2-phosphonic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.[7]

Quantitative Data Summary

The purity of research-grade Bromo-PEG2-phosphonic acid is typically high, as summarized in the table below. The analytical results should be compared against the specifications provided by the supplier.

| Parameter | Specification | Typical Analytical Method |

| Purity (by HPLC) | ≥ 95% | HILIC or Ion-Pair RP-HPLC |

| Purity (by NMR) | Conforms to structure | 1H and 31P NMR |

| Molecular Weight | 277.05 g/mol | Mass Spectrometry (ESI-MS) |

| Appearance | White to off-white solid or oil | Visual Inspection |

Experimental Protocols

HPLC Analysis

4.1.1. HILIC Method

-

Column: A HILIC column with a polar stationary phase (e.g., amide, diol).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 100 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0

-

Gradient: 95% to 60% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the analyte lacks a strong chromophore.[8]

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of 1 mg/mL.

4.1.2. Ion-Pair Reversed-Phase HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide (B78521) in water, adjusted to pH 7.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 50% B over 20 minutes

-